MMAF sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

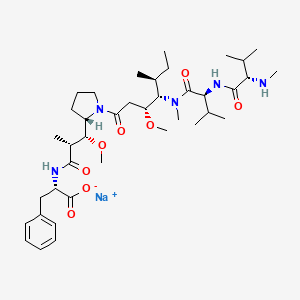

sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMDBXMBHWLORJ-KMYLZLQDSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N5NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMAF Sodium on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms by which Monomethyl Auristatin F (MMAF) sodium, a potent antineoplastic agent, exerts its effects on tubulin polymerization and microtubule dynamics. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the core concepts.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Monomethyl auristatin F (MMAF) is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] Its primary mechanism of action is the potent inhibition of tubulin polymerization, a critical process for the formation of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] By disrupting microtubule dynamics, MMAF effectively halts the cell cycle, leading to apoptosis, particularly in rapidly dividing cancer cells.[4][5]

Binding to the Vinca Domain of β-Tubulin

MMAF binds to the β-subunit of the αβ-tubulin heterodimer at a site that overlaps with the binding site of vinca alkaloids, often referred to as the vinca domain.[1] This binding occurs at the interface between two longitudinally aligned tubulin dimers.[3] High-resolution crystal structures of the tubulin-MMAF complex have elucidated the specific amino acid interactions that underpin this high-affinity binding.[1]

The carboxy-terminal phenylalanine group of MMAF plays a crucial role in its enhanced binding affinity compared to its counterpart, monomethyl auristatin E (MMAE).[1] The negatively charged carboxylate of the phenylalanine residue interacts with the guanidinium group of Arg278 on β-tubulin through a crystallographic water molecule.[6] Although the phenyl group of MMAF occupies a groove between Tyr224 and Gln15 of β-tubulin, it does not form direct hydrogen bonds with these residues.[1] The stabilization provided by the interaction with Arg278 is thought to maintain the M-loop of β-tubulin in a conformation that is incompatible with the straight protofilament structure required for microtubule assembly.[1]

Disruption of Microtubule Dynamics

The binding of MMAF to tubulin dimers prevents their incorporation into growing microtubules. This leads to a suppression of microtubule dynamics, affecting both the growth and shortening phases.[] The net effect is a decrease in the overall microtubule polymer mass within the cell. This disruption of the delicate balance of microtubule polymerization and depolymerization is catastrophic for the cell, particularly during mitosis.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of MMAF with tubulin and its cytotoxic effects.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) of FI-MMAF to Tubulin | 60 nM (±3 nM) | Fluorescence Polarization | [3] |

Table 1: Binding Affinity of MMAF to Tubulin. This table shows the dissociation constant (Kd) for the binding of a fluorescein-labeled MMAF (FI-MMAF) to free tubulin, indicating a high-affinity interaction.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [8] |

| H3396 | Breast Carcinoma | 105 | [8] |

| 786-O | Renal Cell Carcinoma | 257 | [8] |

| Caki-1 | Renal Cell Carcinoma | 200 | [8] |

| HeLa | Cervical Cancer | 834 ± 40 (72h treatment) | [9] |

Table 2: In Vitro Cytotoxicity (IC50) of MMAF in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of MMAF in different human cancer cell lines, demonstrating its potent antiproliferative activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MMAF.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (100 mM)

-

Glycerol

-

MMAF sodium (or other test compounds)

-

96-well microplate, pre-warmed to 37°C

-

Spectrophotometer capable of kinetic reads at 340 nm and maintaining a temperature of 37°C

Protocol:

-

Reconstitute Tubulin: Reconstitute lyophilized tubulin with General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing:

-

Tubulin (final concentration 3 mg/mL)

-

General Tubulin Buffer

-

GTP (final concentration 1 mM)

-

Glycerol (final concentration 10% v/v)

-

-

Prepare Test Compound: Prepare a 10x stock solution of this compound in General Tubulin Buffer.

-

Set up the Assay:

-

In the pre-warmed 96-well plate, add 10 µL of the 10x MMAF solution (or buffer for control) to the appropriate wells.

-

Initiate the polymerization by adding 90 µL of the reaction mix to each well.

-

-

Measure Polymerization: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.

-

Data Analysis: Plot absorbance at 340 nm versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curve.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a fluorescently labeled ligand (e.g., FI-MMAF) to a larger molecule (tubulin). Binding causes a decrease in the rotational speed of the fluorescent molecule, leading to an increase in the polarization of the emitted light.

Materials:

-

Purified tubulin

-

Fluorescently labeled MMAF (FI-MMAF)

-

Binding Buffer (e.g., 20 mM PIPES, pH 6.9, 1 mM MgCl2)

-

Black, low-binding 96- or 384-well microplate

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare Reagents:

-

Prepare a serial dilution of unlabeled MMAF in Binding Buffer for competition assays.

-

Prepare a constant concentration of FI-MMAF in Binding Buffer.

-

Prepare a solution of tubulin in Binding Buffer.

-

-

Set up the Assay:

-

To the wells of the microplate, add the unlabeled MMAF dilutions (for competition) or buffer (for direct binding).

-

Add the FI-MMAF solution to all wells.

-

Initiate the binding reaction by adding the tubulin solution to all wells.

-

-

Incubate: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

-

Measure Fluorescence Polarization: Measure the fluorescence polarization in the plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

For direct binding, plot fluorescence polarization as a function of tubulin concentration to determine the Kd.

-

For competition assays, plot fluorescence polarization as a function of the concentration of unlabeled MMAF to determine the IC50, from which the Ki can be calculated.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of MMAF from tubulin binding to apoptosis.

Caption: Experimental workflow for the tubulin polymerization assay.

References

- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays to Study the Tracking of Shortening Microtubule Ends and to Measure Associated Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 9. researchgate.net [researchgate.net]

In Vitro Potency of MMAF Sodium in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] As a tubulin inhibitor, MMAF disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Due to its high cytotoxicity, MMAF is often utilized as a payload in antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] This technical guide provides a comprehensive overview of the in vitro potency of the sodium salt of MMAF in breast cancer models, detailing its cytotoxic effects, relevant experimental protocols, and the underlying molecular mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of MMAF

Table 1: IC50 Values of Free MMAF in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| NCI-N87 | Gastric Carcinoma | 88.3 |

| OE19 | Esophageal Adenocarcinoma | 386.3 |

| HCT116 | Colorectal Carcinoma | 8,944 |

Data sourced from a study on antibody conjugates of MMAF, where cells were treated for 72 hours and viability was measured.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the in vitro potency of MMAF sodium. Below are methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Breast cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a no-treatment control.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Breast cancer cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using Propidium Iodide staining and flow cytometry.

Signaling Pathways of MMAF-Induced Apoptosis in Breast Cancer

MMAF exerts its cytotoxic effects primarily through the induction of apoptosis, a programmed cell death process. The mechanism involves the disruption of microtubule polymerization, which leads to a mitotic block at the G2/M phase of the cell cycle.[2] This cell cycle arrest triggers the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon mitotic arrest induced by MMAF, the balance between these proteins is shifted in favor of the pro-apoptotic members. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Signaling pathway of MMAF-induced apoptosis in breast cancer cells.

Conclusion

This compound is a highly potent cytotoxic agent with significant in vitro activity against cancer cells, including those of breast cancer origin. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. The provided experimental protocols offer a standardized framework for the in vitro evaluation of this compound's potency in breast cancer models. Further research to establish a comprehensive profile of its IC50 values across a diverse panel of breast cancer cell lines will be invaluable for its continued development and application in targeted cancer therapies.

References

A Technical Guide to the Aqueous Solubility and Stability of MMAF Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs). Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous environments, which are crucial for formulation, in vitro assays, and ultimately, its therapeutic window. This technical guide provides an in-depth overview of the available data and methodologies for assessing the aqueous solubility and stability of the sodium salt of MMAF (MMAF sodium). Due to the limited publicly available quantitative data for this compound, this guide also incorporates general principles and protocols applicable to hydrophobic drugs and other sodium salt compounds to provide a comprehensive framework for researchers.

Introduction

Monomethyl auristatin F (MMAF) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its membrane permeability.[1] This property makes it a suitable payload for ADCs, where the selective delivery to target cells via a monoclonal antibody is paramount. The sodium salt of MMAF is often used to improve its handling and formulation characteristics. However, like many potent hydrophobic compounds, this compound presents challenges in terms of its aqueous solubility and stability. Understanding these properties is essential for the development of robust and effective ADC therapeutics.

Aqueous Solubility of this compound

Solubility in Co-Solvent Systems

This compound exhibits significantly improved solubility in the presence of organic co-solvents and surfactants. The following table summarizes solubility data in commonly used formulation vehicles.

| Solvent System | Reported Solubility | Reference(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (6.63 mM) | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (6.63 mM) | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.63 mM) | [4] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (136.61 mM) | [2] |

Note: The use of moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[2] For aqueous dilutions from a DMSO stock, precipitation may occur, and the final concentration should be carefully evaluated.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

A standard and reliable method for determining the thermodynamic solubility of a compound in an aqueous buffer is the shake-flask method.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

Vortex mixer

-

Incubator shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial.

-

Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Seal the vial and place it in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually inspect the vial for the presence of undissolved solid.

-

Centrifuge the solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound of known concentrations in the same aqueous buffer.

-

Analyze the collected supernatant by a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

-

The determined concentration represents the aqueous solubility of this compound under the tested conditions.

-

Aqueous Stability of this compound

This compound is reported to be unstable in aqueous solutions, and it is recommended that solutions be freshly prepared.[3][5] The degradation of sodium salts of pharmaceutical compounds in aqueous media is often influenced by pH and temperature, typically following pseudo-first-order kinetics.[6][7][8][9]

Factors Affecting Stability

-

pH: The stability of many pharmaceutical compounds is pH-dependent. For this compound, hydrolysis of its amide bonds or other susceptible functional groups could be catalyzed by acidic or basic conditions. Maximum stability is often observed in a specific pH range.[9]

-

Temperature: Increased temperature generally accelerates the rate of chemical degradation.[10][11]

-

Buffers: The composition of the buffer can also influence the stability of a compound.[6]

Experimental Protocol for Determining Aqueous Stability

A stability-indicating HPLC method is essential for accurately assessing the degradation of this compound and distinguishing it from its degradation products.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a UV-Vis or mass spectrometry (MS) detector

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the different aqueous buffers to a known final concentration.

-

-

Incubation:

-

Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately analyze the samples by the stability-indicating HPLC method to quantify the remaining percentage of intact this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time for each condition.

-

If the degradation follows first-order kinetics, the plot will be linear.

-

The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Mechanism of Action and Signaling Pathway

MMAF exerts its cytotoxic effect by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway of MMAF-Induced Cytotoxicity:

Caption: MMAF-ADC binds to its target receptor, is internalized, and releases free MMAF, which inhibits tubulin polymerization, leading to mitotic arrest, apoptosis, and activation of the STING pathway.

Experimental Workflow for Solubility and Stability Testing:

Caption: Workflow for determining the aqueous solubility and stability of this compound.

Conclusion

While specific quantitative data for the aqueous solubility and stability of this compound are limited, this guide provides a framework for researchers based on the known properties of hydrophobic compounds and established analytical methodologies. The poor aqueous solubility necessitates the use of co-solvents for many applications. The inherent instability in aqueous solutions underscores the importance of using freshly prepared solutions and conducting thorough stability studies under relevant pH and temperature conditions. The provided experimental protocols and diagrams offer a starting point for researchers to rigorously characterize this compound, ensuring the generation of reliable and reproducible data in the development of next-generation antibody-drug conjugates.

References

- 1. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of degradation of diclofenac sodium in aqueous solution determined by a calorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovery and synthesis of Monomethylauristatin F sodium salt

An In-depth Technical Guide on the Discovery and Synthesis of Monomethylauristatin F (MMAF) and its Sodium Salt

Introduction

Monomethylauristatin F (MMAF) is a potent, synthetic antineoplastic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs).[1][2] As a derivative of the natural marine product dolastatin 10, MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a fundamental process for cell division.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MMAF and its sodium salt, tailored for researchers and professionals in drug development.

Discovery and Development

The development of MMAF is rooted in the study of dolastatins, a class of potent antimitotic peptides first isolated from the Indian Ocean sea hare, Dolabella auricularia.[3][5] The parent compound, dolastatin 10, exhibited powerful anticancer properties but was found to be too toxic for systemic administration as a standalone agent.[3][6] This limitation spurred the development of synthetic analogues with improved therapeutic windows.

MMAF, or desmethyl-auristatin F, is one such synthetic analogue.[7] A key structural modification in MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from its counterpart, monomethylauristatin E (MMAE).[6][] This modification reduces the cell permeability of MMAF, thereby attenuating its cytotoxic activity compared to MMAE and reducing the potential for off-target toxicity.[6][9] Its high potency, coupled with reduced membrane permeability, makes it an ideal payload for ADCs, where the monoclonal antibody component directs the toxin specifically to cancer cells.[7][]

Physicochemical Properties

A summary of the key physicochemical properties of Monomethylauristatin F is provided below.

| Property | Value | Reference |

| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid | [1] |

| Molecular Formula | C39H65N5O8 | [7] |

| Molar Mass | 731.96 g·mol−1 | [7] |

| CAS Number | 745017-94-1 | [1] |

| Solubility | DMSO up to 20 mM | [7] |

Mechanism of Action: Tubulin Inhibition

MMAF functions as a potent antimitotic agent by disrupting microtubule dynamics within the cell.[1][4] Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle, which is necessary for chromosome segregation during cell division. MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][10] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][11] When delivered as part of an ADC, the conjugate binds to a specific antigen on the tumor cell surface, is internalized, and the MMAF payload is released inside the cell, where it can exert its cytotoxic effect.[]

References

- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. adcreview.com [adcreview.com]

- 9. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of MMAF sodium in mice

This in-depth technical guide details the pharmacokinetic and pharmacodynamic properties of Monomethyl Auristatin F (MMAF) in murine models. The information is intended for researchers, scientists, and professionals involved in drug development.

Disclaimer: The compound "MMAF sodium" is understood to be the sodium salt form of MMAF, used for formulation. This guide focuses on the active moiety, MMAF, as its pharmacokinetic and pharmacodynamic properties are independent of the salt form. Furthermore, while this guide focuses on mice, specific pharmacokinetic data for unconjugated MMAF was most clearly detailed in a rat model, which is presented here as the best available proxy.

Introduction to Monomethyl Auristatin F (MMAF)

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10, a natural peptide originally isolated from the sea hare Dolabella auricularia.[1][2] It is an antimitotic agent that functions by inhibiting cell division.[1][3] Due to its extreme cytotoxicity, MMAF is generally too toxic for systemic use as a standalone agent.[4][5] Instead, it is predominantly used as a cytotoxic "payload" in Antibody-Drug Conjugates (ADCs).[6][] In an ADC, MMAF is attached to a monoclonal antibody (mAb) via a linker. This mAb targets a specific antigen on the surface of cancer cells, allowing for the selective delivery of the potent MMAF payload to the tumor, thereby increasing the therapeutic window and reducing off-target toxicity.[2][]

MMAF differs from its close analog, Monomethyl Auristatin E (MMAE), by the presence of a charged C-terminal phenylalanine, which contributes to its reduced membrane permeability.[2] This property means that MMAF-based ADCs often rely on non-cleavable linkers, as the drug is released after the ADC is internalized and the antibody is degraded in the lysosome.

Pharmacokinetics of Unconjugated MMAF

The study in rats revealed that MMAF has very high clearance and virtually no oral bioavailability.[8][9][10] After intravenous administration, plasma concentrations of MMAF decline rapidly.

Pharmacokinetic Parameters (Rat Data)

The following table summarizes the key pharmacokinetic parameters of unconjugated MMAF in rats following a single intravenous (IV) or oral (PO) dose.

| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) | Source |

| Cmax (ng/mL) | 8276.76 | - | [8] |

| AUClast (min*ng/mL) | 65661.30 | - | [8] |

| Clearance (CL) (mL/min/kg) | 77.33 | - | [8] |

| Volume of Distribution (Vss) (mL/kg) | 1057.13 | - | [8] |

| Bioavailability (F%) | - | 0% | [8][9] |

Experimental Protocol: Pharmacokinetic Study (Rat)

The following methodology was employed for the pharmacokinetic study of unconjugated MMAF in rats.[8]

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV) Group: 5 mg/kg MMAF administered as a single bolus.

-

Oral (PO) Group: 10 mg/kg MMAF administered by gavage.

-

-

Sample Collection: Blood samples were collected into heparinized tubes at specified time points post-administration. Plasma was separated by centrifugation (10,000 rpm for 5 minutes).[8]

-

Bioanalysis: Plasma concentrations of MMAF were determined using a validated liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC-TOF-MS/MS) method.[8][9] The assay had a lower limit of quantification (LLOQ) of 3.02 ng/mL in rat plasma.[8][10]

-

Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental analysis (NCA) model.[8]

Visualization: General Murine Pharmacokinetic Study Workflow

References

- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. cellmosaic.com [cellmosaic.com]

- 4. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. selleckchem.com [selleckchem.com]

- 8. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to MMAF Sodium: A Core Payload for Novel Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on Monomethyl Auristatin F (MMAF) sodium, a potent anti-mitotic agent and a critical payload in the development of next-generation antibody-drug conjugates (ADCs). We will explore its mechanism of action, conjugation strategies, and the preclinical data supporting its use, providing detailed experimental protocols and data summaries to inform and guide research and development efforts in oncology.

Introduction to MMAF Sodium in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to merge the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] This targeted delivery minimizes systemic toxicity while maximizing the therapeutic payload delivered to cancer cells.[2] The choice of payload is paramount to an ADC's success, requiring high cytotoxicity, a well-defined mechanism of action, and amenability to linker conjugation.[1]

Monomethyl Auristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10. It functions as a powerful tubulin polymerization inhibitor, disrupting the microtubule dynamics essential for mitosis and ultimately inducing apoptotic cell death.[1] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine. This modification renders MMAF less permeable to cell membranes, which can reduce off-target toxicity.[][4] When released inside a target cell, its potent anti-mitotic activity is unleashed. Several MMAF-based ADCs have entered clinical trials, underscoring its significance in the field.[] One notable example is belantamab mafodotin (Blenrep), an FDA-approved ADC for treating multiple myeloma.[5][6]

Mechanism of Action

The cytotoxic effect of an MMAF-based ADC is a multi-step process that relies on the precise execution of each stage, from systemic circulation to intracellular payload release.

As depicted in Figure 1, the ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then traffics to and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting MMAF to the antibody is cleaved, releasing the active payload into the cytoplasm.[][] The liberated MMAF then exerts its cytotoxic effect by binding to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of apoptotic signaling pathways, and ultimately, cell death.[8][9]

Quantitative Data Summary

The efficacy of MMAF and its corresponding ADCs has been quantified across numerous preclinical studies. The following tables summarize key data points regarding its in vitro cytotoxicity and pharmacokinetic profile.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. MMAF's cytotoxicity is significantly enhanced when delivered via an ADC to antigen-expressing cells.

| Cell Line | Cancer Type | Molecule | IC50 (nM) | Reference |

| Jurkat | T-cell leukemia | Free MMAF | 450 | [4] |

| SKBR3 | Breast Cancer | Free MMAF | 83 | [4] |

| BT-474 | Breast Cancer | MF-TTZ-MMAE (ADC) | 0.57 | |

| Karpas-299 | Non-Hodgkin's Lymphoma | MF-BTX-MMAE (ADC) | 0.104 | |

| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAF (ADC) | ~2.5 (converted from 5 ng/mL) | [10] |

| SK-MEL-5 | Melanoma | L49-vcMMAF (ADC) | ~0.5-13 (converted from 1-26 ng/mL) | [11] |

| Various | Hematological | Free MMAF | >100 (in CFC assays) | [12] |

Note: Some data points reference MMAE-ADCs but are included to provide context on the potency of auristatin-based ADCs. The efficacy of an MMAF-ADC is highly dependent on the target antigen expression and antibody characteristics.

Pharmacokinetic Parameters

Understanding the pharmacokinetic (PK) profile of an ADC and its payload is crucial for predicting its behavior and therapeutic window in vivo.

| Molecule | Species | Parameter | Value | Reference |

| Free MMAF | Rat | Bioavailability (Oral) | 0% | [13][14] |

| Free MMAF | Rat | Clearance (IV, 5 mg/kg) | High | [13][14] |

| Belantamab mafodotin (ADC) | Human | Initial Clearance | 0.926 L/day | [5] |

| Belantamab mafodotin (ADC) | Human | Steady-state Volume of Distribution | 10.8 L | [5] |

| Belantamab mafodotin (ADC) | Human | Initial Elimination Half-life | 13.0 days | [5] |

| cys-mcMMAF (Released Payload) | Human | Clearance | 642 L/day | [5] |

Detailed Experimental Protocols

The following section provides standardized protocols for the synthesis, characterization, and evaluation of MMAF-based ADCs.

Protocol 1: Synthesis of an MMAF-ADC via Cysteine-Maleimide Conjugation

This protocol describes a common method for conjugating a maleimide-activated MMAF linker-drug to a monoclonal antibody via its interchain cysteine residues.

-

Antibody Preparation:

-

Dialyze the monoclonal antibody (typically IgG, 1-3 mg) against a suitable buffer (e.g., PBS with 50 mM borate, pH 8.0).

-

Concentrate the antibody to 5-10 mg/mL using an appropriate centrifugal filter unit.

-

-

Partial Reduction of Interchain Disulfides:

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a final concentration of 2-5 mM.

-

Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds, yielding free sulfhydryl (-SH) groups.

-

Immediately remove the excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the maleimide-activated linker-payload (e.g., mc-vc-PAB-MMAF) in an organic solvent like DMSO.[15]

-

Add the linker-payload solution to the reduced antibody solution at a molar excess (e.g., 6:1 linker-to-antibody ratio).[16]

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The maleimide group will react with the free sulfhydryl groups to form a stable thioether bond.[15][16]

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4) and sterile-filtered.

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy provides a straightforward method for its estimation.[2]

-

Sample Preparation:

-

Dilute the purified ADC and the unconjugated antibody to a known concentration (e.g., 1 mg/mL) in PBS.

-

-

Spectroscopic Measurement:

-

Measure the absorbance of both the ADC and the unconjugated antibody solutions at 280 nm (for protein) and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for some auristatins).[15]

-

-

DAR Calculation:

-

Calculate the DAR using the Beer-Lambert law, correcting for the payload's contribution to the absorbance at 280 nm. The formula is: DAR = (A_payload_max_ADC) / (ε_payload_max * C_protein) Where A is absorbance, ε is the molar extinction coefficient, and C is the molar concentration of the protein. The protein concentration is determined from the A280 reading after correcting for the payload's absorbance at that wavelength.

-

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[17]

-

Cell Seeding:

-

Seed cancer cells (both antigen-positive and antigen-negative as a control) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

ADC Treatment:

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

Xenograft models are essential for evaluating the in vivo performance of an ADC.[19]

-

Model Establishment:

-

Subcutaneously inject an appropriate number of human tumor cells (e.g., 5-10 million) into the flank of immunodeficient mice (e.g., SCID or nude mice).[20]

-

Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).

-

-

Treatment and Monitoring:

-

Randomize the mice into treatment groups (e.g., Vehicle control, unconjugated antibody, MMAF-ADC at various doses).[21]

-

Administer the treatments, typically via intravenous (IV) injection, at a defined schedule (e.g., once weekly).[22]

-

Measure tumor volumes with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.[21][22]

-

Visualizing Workflows and Pathways

Understanding the complex biological pathways and experimental processes is facilitated by clear visual diagrams.

Signaling Pathway of MMAF-Induced Apoptosis

Inhibition of tubulin polymerization is the primary insult, which triggers a cascade of signaling events leading to programmed cell death. This process involves cell cycle checkpoints and the activation of apoptotic machinery.

As shown in Figure 2, MMAF-induced disruption of microtubules leads to mitotic arrest.[9] This arrest can trigger signaling pathways such as the activation of the NF-κB pathway, which upregulates death receptors like Fas, and the accumulation of p21, a cell cycle regulator that can also modulate apoptosis.[8][9] Ultimately, these signals converge on the activation of the caspase cascade, executing the apoptotic program.

Preclinical Development Workflow for an MMAF-ADC

The development of a novel MMAF-ADC follows a structured, multi-stage workflow from initial concept to in vivo validation.

Figure 3 outlines the logical progression of ADC development. It begins with the careful selection of the antibody and the synthesis of the linker-payload, followed by conjugation and rigorous analytical characterization. Successful candidates from this phase proceed to in vitro evaluation for potency, specificity, and stability. The most promising ADCs are then advanced into in vivo models to assess their pharmacokinetics, antitumor efficacy, and safety profile, culminating in the selection of a lead candidate for further development.

Conclusion

This compound stands out as a highly effective and clinically validated payload for antibody-drug conjugates. Its potent tubulin-inhibiting mechanism, combined with a chemical structure that can be fine-tuned for optimal safety and efficacy, makes it a cornerstone of modern ADC design. The data and protocols presented in this guide highlight the robust preclinical evidence supporting its use and provide a framework for the continued development of novel, targeted cancer therapies. As ADC technology continues to evolve, the strategic application of payloads like MMAF will be instrumental in creating more effective and safer treatments for patients with cancer.

References

- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. zymeworks.com [zymeworks.com]

- 13. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. cellmosaic.com [cellmosaic.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Role of MMAF Sodium in Overcoming Drug Resistance: A Technical Guide

Executive Summary: The emergence of multidrug resistance (MDR) is a primary obstacle in oncology, limiting the efficacy of conventional chemotherapies. Antibody-Drug Conjugates (ADCs) represent a strategic approach to circumvent these challenges by ensuring targeted delivery of highly potent cytotoxic agents. Monomethyl Auristatin F (MMAF), when used as an ADC payload in its sodium salt form, demonstrates a unique capacity to overcome key resistance mechanisms. This is primarily attributed to its nature as a poor substrate for common ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which are frequently responsible for drug efflux. This guide details the mechanisms of action, quantitative efficacy in resistant models, and key experimental protocols relevant to the application of MMAF-based ADCs in overcoming drug resistance.

Introduction to Antibody-Drug Conjugates and Drug Resistance

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] This architecture allows for the selective delivery of the cytotoxic agent to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1]

Despite advancements in targeted therapies, both intrinsic and acquired drug resistance remain major causes of treatment failure.[2] A predominant mechanism of acquired resistance is the overexpression of ABC transporters, which function as drug efflux pumps, reducing intracellular drug concentration to sub-lethal levels.[3][4]

MMAF Sodium: Mechanism of Action

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antimitotic agent derived from dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This interference leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in rapidly dividing cancer cells.[1] MMAF is structurally similar to Monomethyl Auristatin E (MMAE), but a key difference is the presence of a charged C-terminal phenylalanine, which renders it significantly less permeable to cell membranes.[5][6] This property reduces its ability to induce a "bystander effect" but is critical to its role in overcoming specific resistance mechanisms.[5][]

Core Mechanisms of Acquired Drug Resistance

To appreciate the role of MMAF, it is essential to understand the resistance mechanisms it helps overcome.

-

Increased Drug Efflux: The most studied mechanism involves the upregulation of ABC transporters, particularly P-glycoprotein (encoded by the ABCB1 or MDR1 gene). These membrane proteins actively pump a wide range of structurally diverse chemotherapy drugs out of the cell, preventing them from reaching their intracellular targets.[3][4] Many potent payloads, including MMAE, are known substrates for P-gp.[3][8]

-

Altered Drug Targets: Mutations in the target protein (e.g., tubulin) can reduce the binding affinity of a drug, rendering it less effective.

-

Dysregulated Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the apoptotic signals induced by cytotoxic agents, leading to resistance.

The Role of this compound in Circumventing Resistance

MMAF-based ADCs can effectively overcome drug resistance through several key attributes, primarily revolving around bypassing efflux pump activity.

Bypassing P-glycoprotein (P-gp/MDR1) Efflux

A critical advantage of MMAF is that it is not a substrate for P-gp and other common ABC transporters.[4] While the structurally related MMAE is actively transported by P-gp, MMAF's chemical properties prevent its recognition and efflux by these pumps.[4][8] When an MMAF-ADC is internalized by a cancer cell, the payload is released within the lysosome. Even if the cell overexpresses P-gp on its plasma or lysosomal membrane, the released MMAF is not pumped out and is retained intracellularly, where it can exert its cytotoxic effect. This makes MMAF an ideal payload for treating tumors that have developed resistance to other P-gp substrate drugs.

Targeted Intracellular Delivery

The ADC delivery mechanism itself is a strategy to overcome resistance. By binding to a specific surface antigen and being internalized, the ADC delivers a high concentration of the payload directly inside the target cell. This targeted approach can bypass resistance mechanisms associated with reduced drug uptake and ensures the payload is released in the lysosomal compartment, close to its site of action.

Efficacy in MDR-Positive Models

The combination of being a non-substrate for efflux pumps and targeted delivery makes MMAF-ADCs particularly effective in multidrug-resistant models. Studies using dual-drug ADCs containing both MMAE and MMAF have shown that a higher ratio of MMAF is crucial for maintaining potency in cell lines with induced P-gp/MDR1 expression.[9]

Quantitative Analysis of MMAF-ADC Efficacy in Resistant Models

The efficacy of MMAF in overcoming drug resistance has been demonstrated in preclinical studies. Dual-drug ADCs carrying both MMAE (a P-gp substrate) and MMAF (a non-P-gp substrate) have been evaluated on cell lines with artificially induced drug resistance via MDR1 overexpression.

| Cell Line | ADC Configuration | Payload Ratio (MMAE:MMAF) | IC₅₀ (nM) | Resistance Overcome | Reference |

| JIMT-1 (MDR1+) | Single-Drug ADC | 4:0 | >13.3 (Ineffective) | No | [9] |

| JIMT-1 (MDR1+) | Single-Drug ADC | 0:4 | 0.012 | Yes | [9] |

| JIMT-1 (MDR1+) | Dual-Drug ADC | 4:2 | 0.027 | Partial | [9] |

| JIMT-1 (MDR1+) | Dual-Drug ADC | 2:4 | 0.017 | Yes | [9] |

Table 1: In vitro cytotoxicity of various MMAE and MMAF-containing ADCs on the JIMT-1(MDR1+) resistant cell line. The data illustrates that single-drug MMAE ADCs are ineffective, while ADCs containing MMAF, particularly at a higher ratio, retain potent cytotoxicity, demonstrating their ability to overcome P-gp-mediated resistance.[9]

Visualized Pathways and Workflows

Diagrams created with Graphviz clarify the complex relationships in ADC therapy and drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

Investigating the Bystander Effect of MMAF-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of oncology therapeutics, designed to selectively deliver potent cytotoxic agents to antigen-expressing tumor cells. A key consideration in the design and efficacy of ADCs is the "bystander effect," the ability of the released payload to kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity. This technical guide provides an in-depth investigation into the bystander effect of ADCs utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF). Through a comprehensive review of preclinical data, this guide details the molecular characteristics of MMAF that govern its limited bystander activity, outlines experimental protocols to evaluate this phenomenon, and presents quantitative data to inform future ADC development.

Introduction to the Bystander Effect in ADCs

The bystander effect of an ADC is a critical mechanism that can enhance its anti-tumor activity, particularly in tumors with heterogeneous antigen expression.[1][2] This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative cells.[3] The extent of the bystander effect is largely dictated by the physicochemical properties of the payload, including its membrane permeability, and the nature of the linker connecting it to the antibody.[][5]

Monomethyl Auristatin F (MMAF) is a potent anti-tubulin agent used as a payload in several ADCs.[6][7] Structurally similar to Monomethyl Auristatin E (MMAE), MMAF differs by the presence of a charged C-terminal phenylalanine, which significantly impacts its membrane permeability and, consequently, its bystander killing capacity.[8][9]

The Molecular Basis of MMAF's Limited Bystander Effect

The defining characteristic that limits the bystander effect of MMAF-based ADCs is its low membrane permeability.[8] Unlike MMAE, which is a neutral and more hydrophobic molecule, MMAF is negatively charged at physiological pH.[][9] This charge significantly hinders its ability to passively diffuse across the lipid bilayers of cell membranes.[10]

Once an MMAF-based ADC is internalized by an antigen-positive tumor cell and the MMAF payload is released within the lysosome, its negative charge largely traps it within the cell.[10] This intracellular confinement prevents it from exiting the target cell and affecting neighboring cells, resulting in a significantly attenuated or absent bystander effect compared to ADCs with membrane-permeable payloads like MMAE.[8][11]

Quantitative Analysis of MMAF vs. MMAE

The difference in bystander potential between MMAF and MMAE has been quantified in various preclinical studies. The following tables summarize key comparative data.

Table 1: In Vitro Cytotoxicity of MMAE and MMAF Payloads

| Cell Line | Payload | IC50 (nmol/L) | Reference |

| Karpas 299 | MMAE | Not specified, but generally lower than MMAF | [8] |

| Karpas 299 | MMAF | Not specified, but generally higher than MMAE | [8] |

| GBM6 | MMAE | Subnanomolar range | [11] |

| GBM39 | MMAE | Subnanomolar range | [11] |

| GBM108 | MMAE | Subnanomolar range | [11] |

| GBM10 | MMAE | Subnanomolar range | [11] |

Table 2: In Vivo Bystander Killing Assessment

| ADC | Target | Tumor Model | Bystander Killing Observed | Reference |

| cAC10-vcMMAE | CD30 | Admixed CD30+ and CD30- tumors | Yes | [8] |

| cAC10-vcMMAF | CD30 | Admixed CD30+ and CD30- tumors | No | [8] |

| ABBV-221 (MMAE) | EGFR | Glioblastoma PDX | Proficient | [11] |

| Depatux-M (MMAF) | EGFR | Glioblastoma PDX | Limited/None | [11] |

Table 3: Quantification of Released Payload in Conditioned Media

| Cell Line | ADC Treatment | Released Payload | Concentration (nmol/L) | Reference |

| GBM6 | ABBV-221 (MMAE) | MMAE | 1.5 ± 0.6 | [12] |

| GBM108 | ABBV-221 (MMAE) | MMAE | 0.7 ± 0.3 | [12] |

| GBM6 | AB095-MMAE (control) | MMAE | Below limit of quantification | [12] |

| GBM108 | AB095-MMAE (control) | MMAE | Below limit of quantification | [12] |

| GBM10 | All treatments | MMAE | Below limit of quantification | [12] |

Experimental Protocols for Assessing the Bystander Effect

Several in vitro and in vivo methods are employed to investigate the bystander effect of ADCs.

In Vitro Co-culture Assay

This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[13][14]

Detailed Methodology:

-

Cell Line Preparation:

-

Co-culture Seeding:

-

ADC Treatment:

-

After allowing the cells to adhere (typically 24 hours), they are treated with serial dilutions of the MMAF-based ADC and a relevant control ADC (e.g., an MMAE-based ADC).[13]

-

-

Data Acquisition:

-

Cell viability is monitored over time (e.g., 72-96 hours) using a live-cell imaging system.[13] The number of viable cells of each color is quantified.

-

-

Analysis:

-

The percentage of viable antigen-negative cells is plotted against the ADC concentration. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[15]

-

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells in the absence of direct cell-to-cell contact.[13]

Detailed Methodology:

-

Preparation of Conditioned Media:

-

Antigen-positive cells are seeded and treated with the ADC for a defined period (e.g., 72-96 hours).[13]

-

The cell culture supernatant (conditioned medium) is then collected and centrifuged to remove any detached cells.

-

-

Treatment of Target Cells:

-

Antigen-negative cells are seeded in a separate plate.

-

The conditioned medium from the ADC-treated antigen-positive cells is transferred to the antigen-negative cells.[13]

-

-

Viability Assessment:

-

Analysis:

-

A significant reduction in the viability of antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells, compared to controls, indicates a bystander effect.

-

In Vivo Admixed Tumor Model

This preclinical model evaluates the bystander effect in a more physiologically relevant setting.[8]

Detailed Methodology:

-

Tumor Cell Preparation:

-

Antigen-positive and antigen-negative tumor cells are prepared.

-

-

Tumor Implantation:

-

A mixture of antigen-positive and antigen-negative cells is subcutaneously implanted into immunodeficient mice to establish admixed tumors.[8]

-

-

ADC Administration:

-

Once the tumors reach a specified volume, the mice are treated with the MMAF-based ADC, a positive control ADC (with a known bystander effect), and a vehicle control.[8]

-

-

Tumor Growth Monitoring:

-

Tumor volumes are measured regularly to assess the anti-tumor response.

-

-

Analysis:

-

Significant inhibition of tumor growth in the admixed model compared to what would be expected from killing only the antigen-positive population suggests an in vivo bystander effect.[8] Immunohistochemical analysis of the tumors can be performed to visualize the elimination of both cell populations.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows discussed.

Caption: ADC mechanism leading to potential bystander killing.

Caption: Experimental workflows for assessing bystander effect.

Conclusion and Future Directions

The evidence strongly indicates that the bystander effect of MMAF-based ADCs is minimal due to the charged nature and resulting low membrane permeability of the MMAF payload.[][8] This characteristic can be advantageous in minimizing off-target toxicity to healthy tissues.[16] However, for treating heterogeneous tumors where killing of antigen-negative cells is desirable, payloads with greater membrane permeability, such as MMAE, may be more appropriate.[8]

Future research should focus on developing novel linker-payload technologies that can offer controlled bystander effects. This could involve the design of payloads with tunable permeability or linkers that are selectively cleaved in the tumor microenvironment to release a membrane-permeable derivative of a payload. A thorough understanding of the bystander effect is crucial for the rational design of next-generation ADCs with an optimized therapeutic index.

References

- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. adcreview.com [adcreview.com]

- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. agilent.com [agilent.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MMAF Sodium: Target Binding and Cellular Uptake Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that has garnered significant attention in the field of oncology, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the target binding characteristics and cellular uptake pathways of MMAF, with a particular focus on its sodium salt form. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and optimize novel cancer therapeutics.

MMAF Sodium: Structure and Formulation

MMAF is a synthetic analogue of the natural product dolastatin 10. The "F" in its name denotes the presence of a C-terminal phenylalanine residue, which imparts a negative charge at physiological pH. This charge is a key differentiator from its counterpart, Monomethyl Auristatin E (MMAE), and significantly influences its cellular permeability.

The sodium salt of MMAF (this compound) is a common formulation used in research and pharmaceutical development. The formation of a sodium salt generally enhances the aqueous solubility and stability of the compound, facilitating its handling and formulation, particularly in the context of ADC manufacturing.

Target Binding: Interaction with Tubulin

The primary intracellular target of MMAF is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By interfering with tubulin polymerization, MMAF effectively halts the cell cycle and induces apoptosis.

Mechanism of Action:

MMAF binds to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites. This binding event inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering programmed cell death.

Quantitative Binding Data

The binding affinity of MMAF for tubulin has been characterized using various biophysical techniques. The equilibrium dissociation constant (KD) is a key parameter that reflects the strength of this interaction.

| Compound | Target | KD (nM) | Method |

| FITC-MMAF | Tubulin | 63 ± 3 | Fluorescence Polarization Assay[2][3] |

| FITC-MMAE | Tubulin | 291 | Fluorescence Polarization Assay[2][3] |

Note: Data for FITC-MMAE is provided for comparative purposes. The lower KD of FITC-MMAF indicates a nearly 5-fold higher binding affinity to tubulin compared to FITC-MMAE.[2][3]

Cellular Uptake Pathways

Due to its charged nature, free MMAF has poor cell permeability.[4] Therefore, its therapeutic potential is primarily realized when it is delivered specifically to cancer cells as a payload in an ADC.

Antibody-Drug Conjugate (ADC) Mediated Uptake

The predominant pathway for MMAF to enter target cells is through receptor-mediated endocytosis of an ADC. This process involves several key steps:

-

Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the antigen-ADC complex is internalized into the cell via endocytosis, forming an endosome.

-

Trafficking: The endosome traffics through the endo-lysosomal pathway, where it fuses with a lysosome.

-

Payload Release: The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting MMAF to the antibody, liberating the active cytotoxic agent.

-

Target Engagement: The released MMAF can then bind to its intracellular target, tubulin, and exert its anti-proliferative effects.

Bystander Effect

The charged C-terminal phenylalanine of MMAF significantly reduces its ability to diffuse across cell membranes. This property minimizes the "bystander effect," where the cytotoxic payload released from a targeted cancer cell diffuses out and kills neighboring, potentially healthy, cells. This characteristic makes MMAF a suitable payload for ADCs targeting hematological malignancies or when a more targeted cell-killing effect is desired.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Objective: To determine the binding affinity (KD) and kinetic parameters (kon, koff) of MMAF binding to tubulin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified tubulin

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject a solution of purified tubulin (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 x KD to 10 x KD).

-

Inject the MMAF solutions over the immobilized tubulin surface, starting with the lowest concentration.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Flow Cytometry for Cellular Uptake Analysis

Objective: To quantify the internalization of an MMAF-ADC into target cells over time.

Materials:

-

Flow cytometer

-

Target cancer cell line (expressing the antigen of interest)

-

Non-target cancer cell line (negative control)

-

Fluorescently labeled MMAF-ADC

-

Isotype control ADC (labeled with the same fluorophore)

-

Cell culture medium

-

FACS buffer (e.g., PBS with 2% FBS)

-

Trypsin or other cell detachment solution

-

Propidium iodide (PI) or other viability dye

Protocol:

-

Cell Preparation:

-

Seed target and non-target cells in multi-well plates and allow them to adhere overnight.

-

-

ADC Incubation:

-

Treat the cells with the fluorescently labeled MMAF-ADC or isotype control ADC at a predetermined concentration.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.

-

-

Cell Staining and Acquisition:

-

At each time point, wash the cells with cold PBS to remove unbound ADC.

-

Detach the cells using trypsin.

-

Resuspend the cells in FACS buffer.

-

Add a viability dye (e.g., PI) to exclude dead cells from the analysis.

-

Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

-

Data Analysis:

-

Gate on the live cell population.

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

Plot the MFI over time to determine the kinetics of ADC internalization.

-

Confocal Microscopy for Visualization of Cellular Uptake and Trafficking

Objective: To visualize the internalization and subcellular localization of an MMAF-ADC.

Materials:

-

Confocal microscope

-

Target cancer cell line

-